molecular formula C17H17N7O2S B2569112 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 577985-27-4

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2569112
CAS No.: 577985-27-4
M. Wt: 383.43
InChI Key: OTDVFGUFOZHPFG-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide (CAS 577985-27-4) is a chemical compound with the molecular formula C17H17N7O2S and a molecular weight of 383.43 g/mol . It is part of the 1,2,4-triazole family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles . Compounds based on the 4-amino-5-(pyridinyl)-4H-1,2,4-triazole scaffold are currently being explored in early-stage research for their potential neuroprotective properties. Specifically, related analogues have been investigated as inhibitors of alpha-synuclein (α-syn) fibrillization, a key pathological process in neurodegenerative diseases such as Parkinson's disease . The mechanism of action for this class of compounds is thought to involve interactions with the aggregation-prone domains of the α-syn protein, potentially preventing its transition into toxic β-sheet-rich amyloid fibrils . This acetamide derivative is intended for research applications only and is not for diagnostic or therapeutic use. Buyers are responsible for verifying the identity and purity required for their specific research objectives.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-11(25)20-13-2-4-14(5-3-13)21-15(26)10-27-17-23-22-16(24(17)18)12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVFGUFOZHPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of solid-state microwave irradiation techniques, which have been shown to be efficient for synthesizing triazole derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Overview

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a heterocyclic compound belonging to the triazole class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure includes a triazole ring, a pyridine moiety, and an acetamide group, which contribute to its potential therapeutic applications.

Biological Activities

1. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Triazole derivatives are known for their antifungal properties, particularly against pathogens such as Candida and Aspergillus species. The presence of the pyridine and sulfanyl groups enhances its efficacy in inhibiting microbial growth, making it a candidate for developing antifungal agents.

2. Anticancer Activity
Research indicates that compounds containing triazole rings can exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth. Studies have demonstrated that similar triazole derivatives can target cancer cell lines effectively, suggesting that this compound may possess similar capabilities .

3. Neuroprotective Effects
The interaction of this compound with alpha-synuclein suggests potential neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson's disease. By preventing the aggregation of alpha-synuclein into toxic fibrils, it may reduce neurotoxicity and neurodegeneration, thus offering therapeutic avenues for treating neurodegenerative disorders.

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Triazole Ring : Typically achieved through cyclization reactions involving appropriate precursors.
  • Sulfanylation : Introduction of the sulfanyl group can be accomplished using various sulfanylation agents.
  • Acetamide Formation : The final step involves acylation with an acetamide derivative to yield the target compound.

These synthetic methods can be optimized for yield and purity using techniques like microwave-assisted synthesis or continuous flow reactors.

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of triazole derivatives against Candida albicans. The results indicated that certain derivatives exhibited greater efficacy than conventional antifungal treatments like fluconazole. This suggests that this compound could be further explored as a novel antifungal agent .

Case Study 2: Neuroprotective Properties

In experimental models of Parkinson's disease, compounds similar to this compound have been shown to mitigate neurodegeneration by inhibiting alpha-synuclein aggregation. This highlights the potential application of this compound in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as alpha-synuclein. The compound inhibits the aggregation of alpha-synuclein, which is a key factor in the development of neurodegenerative diseases like Parkinson’s disease . This inhibition is achieved through the binding of the compound to specific sites on the alpha-synuclein protein, preventing its misfolding and aggregation.

Comparison with Similar Compounds

Key Observations :

  • Pyridine Position : The target compound’s pyridin-4-yl group (vs. pyridin-2-yl in or pyridin-3-yl in VUAA-1) may influence electronic properties and binding interactions. Pyridin-4-yl’s axial symmetry could enhance crystallinity, as seen in higher melting points of pyridin-4-yl analogs (e.g., 237–240°C for 5o in ) .
  • Acetamide vs.
  • Synthetic Efficiency : Yields for triazole derivatives vary widely (50–88%), depending on substituents. Allyl and phenyl groups () generally offer higher yields than complex acetamide side chains .

Key Observations :

  • Anti-Inflammatory Potential: The acetamidophenyl group in the target compound shares structural similarities with N-acetamide derivatives in and , which showed 83% anti-exudative activity in rats. Pyridine rings may offer metabolic stability over furan .
  • Antimicrobial Activity: Electron-withdrawing substituents (e.g., –Cl, –NO₂) on the phenyl ring enhance antimicrobial effects in analogs ().
  • Orco Receptor Modulation : Unlike VUAA-1, the target compound’s acetamidophenyl group may shift activity from insect olfactory receptors to mammalian targets due to altered hydrophobicity and H-bonding .

Characterization :

  • ¹H/¹³C NMR : Expected peaks for pyridin-4-yl (δ 8.5–7.5 ppm), acetamidophenyl (δ 2.1 ppm for –CH₃), and triazole protons (δ 7.8–8.2 ppm) .
  • MS : Molecular ion peak at m/z 434.47 (M+H⁺).

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a triazole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and suitable nitriles.
  • Thioether Formation : The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
  • Acetamide Formation : The final step involves acylation to form the acetamide group, resulting in the target compound.

This synthetic route has been optimized to ensure high yield and purity, often employing catalysts and controlled conditions to enhance reaction efficiency .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating potent inhibitory effects comparable to standard antibiotics .
  • Antifungal Activity : It also exhibits antifungal properties against common pathogens like Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Inhibition of Melanoma Cells : Preliminary studies indicate that this triazole derivative can significantly reduce the viability of melanoma cells in vitro .

Enzyme Inhibition

The compound is also recognized for its ability to inhibit various enzymes:

  • Tyrosinase Inhibition : It has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups, such as the pyridine ring and acetamide moiety, contributes to enhanced biological interactions. Researchers have noted that modifications in these regions can lead to improved potency and selectivity against targeted biological pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A recent study evaluated a series of triazole derivatives, including the target compound, revealing IC50 values indicating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : Another investigation assessed its effects on human cancer cell lines, reporting a dose-dependent reduction in cell proliferation with IC50 values in the micromolar range .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH (alkaline medium). Optimization includes controlling stoichiometric ratios (e.g., 1:1.05 molar ratio of thiol to alkylating agent) and reaction temperature (room temperature for 6–12 hours) . Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • 1H-NMR : A singlet at δ ~2.1 ppm (acetamide CH3), aromatic protons between δ 7.0–8.5 ppm (pyridine and aryl groups), and a singlet at δ ~4.5 ppm (SCH2CO) .
  • 13C-NMR : Carbonyl signals at ~170 ppm (acetamide C=O) and ~160 ppm (triazole C=S).
  • IR : Stretching bands at ~3250 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (MTT/XTT) in relevant cell lines. For anti-exudative activity, monitor vascular permeability in rat models via Evans blue dye leakage .

Advanced Research Questions

Q. How do substituents on the pyridine or acetamide moieties influence bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with substituents like halogens, methoxy, or alkyl groups. Evaluate changes in IC50 values (e.g., COX-2 inhibition) and correlate with electronic (Hammett constants) or steric parameters. Evidence suggests pyridinyl groups enhance solubility, while bulky substituents may reduce membrane permeability .

Q. How can computational chemistry aid in predicting reactivity and optimizing reaction conditions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states during alkylation or condensation steps. Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can identify energy barriers and optimal solvents. Molecular docking predicts binding affinities to biological targets, guiding functional group modifications .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450 oxidation).
  • Formulation : Test solubility enhancers (cyclodextrins, liposomes) or pro-drug strategies.
  • Dose-Response : Re-evaluate in vivo dosing regimens based on pharmacokinetic parameters .

Q. How should researchers address spectral ambiguities in structural characterization?

  • Methodological Answer :

  • 2D-NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts.
  • X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula with <2 ppm error .

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